2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester
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Overview
Description
2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester is a complex organic compound It is characterized by its unique structure, which includes a pyridinecarboxylic acid moiety, a chlorophenoxy group, and a benzopyran ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester typically involves multiple steps:
Formation of the Pyridinecarboxylic Acid Moiety: This can be achieved through the reaction of pyridine with carboxylic acid derivatives under specific conditions.
Introduction of the Chlorophenoxy Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a chlorophenoxy group, often using chlorophenol and a suitable catalyst.
Formation of the Benzopyran Ester: The final step involves esterification, where the pyridinecarboxylic acid derivative reacts with a benzopyran compound in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound could be investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry
In industrial applications, the compound may be used in the development of new materials, coatings, or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid derivatives: Compounds with similar pyridinecarboxylic acid structures.
Chlorophenoxy compounds: Compounds containing chlorophenoxy groups.
Benzopyran esters: Compounds with benzopyran ester structures.
Uniqueness
The uniqueness of 2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
85446-83-9 |
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Molecular Formula |
C41H56ClNO4 |
Molecular Weight |
662.3 g/mol |
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-(4-chlorophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C41H56ClNO4/c1-27(2)12-9-13-28(3)14-10-15-29(4)16-11-24-41(8)25-23-36-32(7)38(30(5)31(6)39(36)47-41)46-40(44)37-22-21-35(26-43-37)45-34-19-17-33(42)18-20-34/h17-22,26-29H,9-16,23-25H2,1-8H3 |
InChI Key |
LCZGCUDXXXLFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=NC=C(C=C3)OC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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